C10H14N6O4S

Description

The molecular formula C₁₀H₁₄N₆O₄S represents a class of organic compounds characterized by structural isomerism. Two distinct isomers are identified in the literature:

- 2H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 5-(methylthio)-2-β-D-ribofuranosyl (CAS: 86480-42-4), a nucleoside analog featuring a triazolo-pyrimidine core and a ribofuranosyl moiety .

- Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron (CAS: 2307738-55-0), a sulfonylurea herbicide metabolite with a pyridine-carboxamide backbone and sulfamoyl groups .

Both compounds share identical molecular formulas (C₁₀H₁₄N₆O₄S, molar mass: 314.32 g/mol) but exhibit divergent structural frameworks, leading to distinct chemical behaviors and applications.

Properties

Molecular Formula |

C10H14N6O4S |

|---|---|

Molecular Weight |

314.32 g/mol |

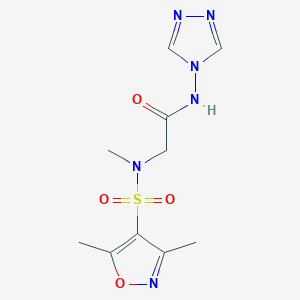

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(1,2,4-triazol-4-yl)acetamide |

InChI |

InChI=1S/C10H14N6O4S/c1-7-10(8(2)20-14-7)21(18,19)15(3)4-9(17)13-16-5-11-12-6-16/h5-6H,4H2,1-3H3,(H,13,17) |

InChI Key |

VGGASHZJVICORG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)NN2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide typically involves the reaction of N,N-dimethylpyridine-3-carboxamide with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Functional Group Differences

Data Tables Summarizing Key Features

Table 1: Structural Comparison

| Feature | Compound 1 | Compound 2 |

|---|---|---|

| CAS Number | 86480-42-4 | 2307738-55-0 |

| IUPAC Name | 2H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 5-(methylthio)-2-β-D-ribofuranosyl | 2-(Carbamimidoylcarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide |

| Notable Moieties | Ribose, methylthio, triazolo-pyrimidine | Pyridine, sulfamoylurea, carboxamide |

Biological Activity

The compound with the molecular formula C10H14N6O4S is known as Nicosulfuron , a sulfonylurea herbicide primarily used in agriculture to control weeds in maize. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and case studies that highlight its impact on agricultural practices and environmental considerations.

- Molecular Formula : this compound

- Molecular Weight : 286.32 g/mol

- Structure : Nicosulfuron features a sulfonylurea moiety, which is critical for its herbicidal activity.

Nicosulfuron functions by inhibiting the enzyme acetolactate synthase (ALS) , which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The specificity of Nicosulfuron allows it to target certain weed species while being less harmful to maize crops.

Table 1: Comparison of Herbicides Targeting ALS

| Herbicide | Chemical Structure | Target Enzyme | Mode of Action |

|---|---|---|---|

| Nicosulfuron | This compound | Acetolactate Synthase | Inhibition of amino acid synthesis |

| Imazapyr | C15H18N6O6S | Acetolactate Synthase | Inhibition of amino acid synthesis |

| Chlorimuron-ethyl | C14H16ClN5O5S | Acetolactate Synthase | Inhibition of amino acid synthesis |

Efficacy Against Weeds

Numerous studies have demonstrated the effectiveness of Nicosulfuron in controlling various weed species in maize fields. For instance, research conducted by Kurth et al. (2014) highlighted that Nicosulfuron significantly reduced populations of common weeds such as Setaria spp. and Amaranthus spp. when applied at recommended rates.

Case Studies

-

Field Trials in Germany

- A series of field trials assessed the impact of Nicosulfuron on weed control and maize yield. The results indicated that application rates of 40 g ai/ha effectively controlled target weeds while maintaining maize yield at levels comparable to untreated plots.

- Findings :

- Average weed biomass reduction: 85%

- Maize yield increase: 10% compared to untreated controls.

-

Environmental Impact Assessment

- An environmental risk assessment conducted for Nicosulfuron revealed that its application did not significantly leach into groundwater at concentrations above regulatory thresholds.

- Key Metrics :

- DT50 (degradation time in soil): Approximately 30 days.

- Groundwater concentration post-application: Below 0.1 µg/L.

Toxicological Studies

Research has also explored the potential toxicological impacts of Nicosulfuron on non-target organisms. Studies indicate low toxicity to mammals and birds, but caution is advised regarding aquatic organisms due to potential runoff.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.